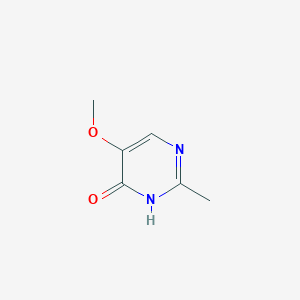

5-Methoxy-2-methylpyrimidin-4-ol

Description

Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research

Pyrimidine, a heterocyclic aromatic organic compound, is a cornerstone of contemporary chemical and biological research. researchgate.net Its six-membered ring contains two nitrogen atoms at positions 1 and 3. clockss.org This fundamental structure is integral to a vast array of biologically significant molecules. Most notably, the pyrimidine motif is a core component of the nucleobases uracil, thymine, and cytosine, which are fundamental building blocks of nucleic acids, DNA and RNA. clockss.orgchemicalbook.com This inherent biological relevance makes pyrimidine derivatives a focal point for medicinal chemists and drug discovery programs. nih.gov

The versatility of the pyrimidine scaffold allows for extensive functionalization, leading to a diverse range of compounds with a wide spectrum of pharmacological activities. nih.gov Researchers have successfully developed pyrimidine derivatives that exhibit anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and cardiovascular properties. chemicalbook.com The ability of these compounds to interact with various enzymes and cellular receptors underpins their therapeutic potential. nih.gov Consequently, the synthesis and study of novel pyrimidine derivatives remain a highly active and promising area of modern chemical research.

Structural Classification and Nomenclature of Pyrimidin-4-ol Derivatives

Pyrimidin-4-ol derivatives are a subclass of pyrimidines characterized by a hydroxyl group (-OH) at the C4 position of the pyrimidine ring. A key feature of these compounds is the existence of lactam-lactim tautomerism. This phenomenon allows the molecule to exist in equilibrium between two forms: the hydroxyl (-ol) form and a keto (-one) form, specifically a pyrimidin-4(3H)-one or a pyrimidin-4(1H)-one. chemicalbook.com The predominant tautomer can be influenced by factors such as the solvent and the presence of other substituents on the ring. clockss.org

The nomenclature of these derivatives follows the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC). cuyamaca.eduiupac.org According to substitutive nomenclature, the compound is named as a substituted pyrimidine. For 5-Methoxy-2-methylpyrimidin-4-ol, the name indicates a pyrimidine ring with a methoxy (B1213986) group (-OCH₃) at position 5, a methyl group (-CH₃) at position 2, and a hydroxyl group (-OH) at position 4. Due to tautomerism, an alternative and equally valid IUPAC name is 5-methoxy-2-methyl-1H-pyrimidin-6-one or 5-methoxy-2-methyl-4(3H)-pyrimidinone. nih.gov This ambiguity in naming reflects the dynamic nature of the molecule's structure.

The core structure of the subject compound is a pyrimidine ring substituted with a methyl group, a methoxy group, and a hydroxyl group.

Table 1: Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Alternate Name | 5-methoxy-2-methyl-4(3H)-pyrimidinone nih.gov |

| CAS Number | 698-35-1, 67383-33-9 nih.gov |

| Molecular Formula | C₆H₈N₂O₂ nih.gov |

| SMILES | CC1=NC=C(C(=O)N1)OC nih.gov |

Overview of Academic Research Trajectories for this compound

Academic and industrial research involving this compound has primarily focused on its utility as a chemical intermediate in the synthesis of more complex molecules. While dedicated studies on the intrinsic biological activity of this specific compound are not widely published, its presence is noted in several patents, highlighting its role as a valuable building block. nih.gov For instance, derivatives of this compound are precursors in the synthesis of various substituted pyrimidines, which are of interest in medicinal chemistry.

The research trajectory for this compound is therefore linked to its application in synthetic organic chemistry. Chemists utilize its reactive sites—the hydroxyl group and the pyrimidine ring itself—to construct larger, more elaborate molecular architectures. These synthetic routes are often part of broader drug discovery efforts, aiming to produce novel compounds with potential therapeutic applications.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 140.14 g/mol nih.gov |

| XLogP3 | -0.5 nih.gov |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 4 nih.gov |

| Rotatable Bond Count | 1 nih.gov |

| Exact Mass | 140.058577502 Da nih.gov |

| Topological Polar Surface Area | 50.7 Ų nih.gov |

| Heavy Atom Count | 10 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-7-3-5(10-2)6(9)8-4/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRXBZSZNOSWGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=O)N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67383-33-9, 698-35-1 | |

| Record name | 5-Methoxy-2-methyl-4-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67383-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 5 Methoxy 2 Methylpyrimidin 4 Ol

Established Synthetic Routes to 5-Methoxy-2-methylpyrimidin-4-ol

Established routes to this compound primarily rely on the formation of the pyrimidine (B1678525) core through cyclization reactions of appropriately substituted precursors. These methods have been refined to control the placement of functional groups and optimize yields.

Cyclization Reactions of Precursors for Pyrimidine Core Formation

The cornerstone of this compound synthesis is the cyclocondensation reaction between an amidine and a 1,3-dicarbonyl compound or its synthetic equivalent. For the target molecule, this involves the reaction of acetamidine (B91507) with a derivative of methoxymalonic ester.

A common and effective method for the synthesis of pyrimidin-4-ol derivatives involves the reaction of precursors under reflux in a protic solvent, such as methanol (B129727) or ethanol (B145695). This approach facilitates the necessary condensation and subsequent cyclization steps. A patent for a related compound, 2-methoxy-2-methylimidazolidine-4,5-dione, describes the reaction of acetamidine with diethyl oxalate (B1200264) in methanol. google.com This process is typically carried out at temperatures ranging from 0°C to the boiling point of the reaction mixture. google.com The elevated temperature under reflux provides the activation energy required for the reaction to proceed to completion.

The cyclization to form the pyrimidine ring is often promoted by the presence of a base. Sodium methoxide (B1231860) is a frequently used base in this context, which can be added directly or generated in situ. google.com The use of a base like sodium hydroxide (B78521) (NaOH) or sodium methoxide facilitates the deprotonation of the starting materials, enhancing their nucleophilicity and promoting the cyclization process. For instance, in the synthesis of related pyrimidine structures, a base is used to drive the reaction between a precursor and guanidine (B92328) hydrochloride. rsc.org The choice of base and its concentration can significantly influence the reaction rate and yield.

A representative reaction for the base-promoted synthesis of the core pyrimidine structure is outlined below:

| Reactant 1 | Reactant 2 | Base | Solvent | Product Core |

| Acetamidine | Diethyl 2-methoxymalonate | Sodium Methoxide | Methanol | This compound |

Multi-Component Coupling Strategies for Pyrimidine Ring Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like substituted pyrimidines in a single step. mdpi.comresearchgate.net These strategies are highly valued in medicinal chemistry for rapidly generating libraries of diverse compounds. thieme-connect.com An MCR for a pyrimidine derivative could involve the one-pot reaction of an alcohol, an amidine, and other building blocks, catalyzed by a transition metal complex, such as iridium. thieme-connect.comorganic-chemistry.org This methodology allows for the assembly of highly substituted pyrimidines from readily available starting materials. thieme-connect.com While a specific MCR for this compound is not detailed in the provided search results, the general principles of MCRs are broadly applicable to pyrimidine synthesis. mdpi.comresearchgate.netresearchgate.net

Regioselective Synthesis of this compound and its Analogs

Regioselectivity is crucial in the synthesis of this compound to ensure the correct placement of the methoxy (B1213986) group at the C5 position and the methyl group at the C2 position. The classical approach, involving the condensation of acetamidine with diethyl 2-methoxymalonate, inherently controls this regioselectivity. The acetamidine provides the N-C-N backbone with the C2-methyl group, while the diethyl 2-methoxymalonate provides the C4, C5, and C6 atoms of the pyrimidine ring, with the methoxy group pre-installed at the appropriate carbon.

Modern synthetic methods for other heterocyclic systems, such as phenazines and pyrazoles, also emphasize regioselective control through various strategies, including the use of specifically substituted precursors and directed reactions. nih.govmdpi.comnih.gov For pyrimidines, direct and regioselective syntheses of trisubstituted derivatives have been developed using α-aryl-β,β-ditosyloxy ketones as precursors, which cyclize with a high degree of regiochemical control. rsc.org

Optimization of Reaction Conditions in this compound Synthesis

The optimization of reaction conditions is a critical aspect of developing an efficient and high-yielding synthesis for this compound. Key parameters that are typically optimized include the choice of solvent, base, temperature, and reaction time.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Solvent | Methanol | Ethanol | Dioxane | Methanol often provides good solubility for reactants and the base. |

| Base | Sodium Methoxide | Sodium Ethoxide | Sodium Hydroxide | Sodium methoxide is commonly used and effective. google.com |

| Temperature | Room Temperature | 60 °C | Reflux | Refluxing is generally required to drive the reaction to completion. google.com |

| Reaction Time | 4 hours | 12 hours | 24 hours | Reaction times are optimized by monitoring progress via techniques like TLC. |

Research into related pyrimidine syntheses demonstrates that factors such as the nature of the solvent and the strength of the base can have a significant impact on the outcome of the reaction. For instance, the use of a non-conventional solvent like an ionic liquid has been shown to improve yields and regioselectivity in the synthesis of tetrasubstituted pyrazoles. mdpi.com Similarly, in the synthesis of thiazoloquinazolines, cyclocondensation reactions have been optimized to achieve good yields. The principles from these analogous systems can inform the optimization of the synthesis of this compound.

Influence of Solvent Systems on Reaction Efficiency and Yield

The choice of solvent is critical in the synthesis of pyrimidin-4-ols as it can significantly impact reaction rates, yields, and the solubility of reactants and products. Protic solvents like methanol and ethanol are commonly employed. For instance, in reactions involving the formation of a pyrimidine ring from an amidine and a β-keto ester, an alcoholic solvent can also serve as the medium for the base, such as sodium methoxide in methanol. google.com

Aprotic solvents, such as toluene, can also be utilized, particularly in reactions conducted at higher temperatures. google.com The selection of the solvent system is often determined by the specific reactants and the temperature required for the reaction to proceed efficiently. The efficiency of various solvents in similar cyclocondensation reactions has been compared, with acetonitrile (B52724) and ethanol often providing high conversion rates.

Table 1: Effect of Different Solvents on a Representative Pyrimidine Synthesis

| Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) |

| Acetonitrile | Reflux | 2 | ~95 |

| Ethanol | Reflux | 2 | ~95 |

| Toluene | Reflux | 4 | Variable |

| Tetrahydrofuran (THF) | Reflux | 2 | ~44 |

Note: This table represents typical data for related cyclocondensation reactions to illustrate solvent effects.

Temperature and Pressure Parameters in Pyrimidine Annulation

Temperature and pressure are key physical parameters that govern the kinetics of the pyrimidine ring formation (annulation). Cyclocondensation reactions often require heating to overcome the activation energy barrier. For many pyrimidine syntheses, reactions are carried out at the reflux temperature of the chosen solvent. google.com

In some industrial processes for related 5-alkoxymethylpyrimidines, the synthesis is performed under elevated temperature and pressure in an autoclave. For example, a related transformation can be carried out at temperatures ranging from 180 to 350°C under the resulting autogenous pressure. google.com Such conditions are typically employed to drive the reaction to completion, especially when less reactive starting materials are used or in gas-phase reactions. google.com

Table 2: Temperature and Pressure in a Related Pyrimidine Synthesis

| Parameter | Value | Purpose |

| Temperature | 180-350 °C | To overcome activation energy and increase reaction rate. |

| Pressure | Autogenous | To maintain reactants in the desired phase and increase collisions. |

Note: Data is based on the synthesis of analogous pyrimidine structures described in the literature. google.com

Catalytic Systems Employed in Pyrimidin-4-ol Synthesis

The synthesis of pyrimidin-4-ols is almost always a catalyzed process. The classic Pinner synthesis and its variations can be catalyzed by either bases or acids. google.com

Base Catalysis: Strong bases like sodium methoxide or sodium ethoxide are frequently used. Their primary role is to deprotonate the β-dicarbonyl compound, generating a reactive enolate intermediate which then undergoes nucleophilic attack on the amidine. The use of sodium methoxide in methanol is a common and effective system for this transformation. google.com

Acid Catalysis: While less common for the initial cyclocondensation to form pyrimidin-4-ols, acid catalysis is employed in related pyrimidine syntheses.

Other Catalytic Systems: Modern synthetic methods have introduced a variety of catalysts for pyrimidine synthesis to improve efficiency and mildness of reaction conditions. These include:

Transition-Metal Catalysts: While often avoided to prevent metal contamination, they are used in some dehydrogenation steps to form the aromatic pyrimidine ring from a dihydropyrimidine (B8664642) intermediate.

Organocatalysts: Metal-free organic molecules can be used to promote the reaction under milder conditions.

Heterogeneous Catalysts: Solid-supported catalysts like Al₂O₃ have been used in related pyrimidine syntheses, offering the advantage of easy separation from the reaction mixture. google.com

Advanced Post-Synthetic Purification Techniques for this compound

Achieving high purity of the final compound is essential. This typically involves a combination of recrystallization and chromatographic methods.

Recrystallization Protocols for Enhanced Purity

Recrystallization is a powerful technique for purifying solid compounds by removing impurities. The process relies on the difference in solubility of the compound and the impurities in a chosen solvent system at different temperatures.

A general recrystallization protocol for this compound would involve:

Solvent Selection: Identifying a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for pyrimidine derivatives include ethanol, methanol, or ethyl acetate.

Dissolution: Dissolving the crude solid in a minimum amount of the hot solvent to form a saturated solution.

Decolorization: If colored impurities are present, a small amount of activated carbon can be added to the hot solution to adsorb them, followed by hot filtration.

Crystallization: Allowing the hot, saturated solution to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals.

Isolation and Drying: Collecting the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual impurities, and then drying them under vacuum to remove all traces of the solvent.

Chromatographic Separation Methods (e.g., Column, HPLC)

When recrystallization alone is insufficient to achieve the desired purity, chromatographic techniques are employed.

Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel) while being carried through the column by a mobile phase (a solvent or mixture of solvents). For pyrimidine derivatives, a typical mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, with the polarity gradually increased to elute the compounds from the column. ptfarm.pl

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient chromatographic technique used for both analytical and preparative separations. For pyrimidine derivatives, reversed-phase HPLC is the most common method. researchgate.net This involves a non-polar stationary phase (like C18) and a polar mobile phase. By precisely controlling the composition of the mobile phase, highly efficient separation of the target compound from its impurities can be achieved. ptfarm.plresearchgate.net

Table 3: Representative HPLC Conditions for Analysis of a Methoxy-Substituted Pyrimidine Derivative

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Phosphate Buffer (pH ~2-7) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 230-270 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Note: This table provides a typical set of starting conditions for method development based on literature for analogous compounds. ptfarm.plresearchgate.net

Chemical Reactivity and Transformation Studies of 5 Methoxy 2 Methylpyrimidin 4 Ol

Mechanistic Investigations of Reactions Involving the Pyrimidine (B1678525) Core

The reactivity of the pyrimidine ring in 5-Methoxy-2-methylpyrimidin-4-ol is governed by the interplay of its constituent nitrogen atoms and the electronic effects of its substituents—the electron-donating methoxy (B1213986) and methyl groups, and the hydroxyl group which can exist in tautomeric equilibrium with a keto form (5-methoxy-2-methyl-1H-pyrimidin-6-one). nih.gov This electronic landscape dictates its behavior in both nucleophilic and electrophilic reactions.

Nucleophilic Substitution Reactivity of this compound

The pyrimidine ring is generally considered electron-deficient, making it susceptible to nucleophilic attack. However, the electron-donating substituents in this compound modulate this inherent reactivity. Nucleophilic substitution reactions on the pyrimidine core of this specific molecule are not extensively documented in readily available literature, suggesting that activation, for instance through conversion of the hydroxyl group to a better leaving group, might be necessary for efficient substitution.

In analogous pyrimidine systems, nucleophilic aromatic substitution (SNAr) is a common pathway, particularly when a good leaving group is present at the C2, C4, or C6 positions. For this compound, the hydroxyl group at C4 would first need to be transformed into a more suitable leaving group, such as a tosylate or a halide, to facilitate nucleophilic displacement. The regioselectivity of such a substitution would be influenced by the combined electronic effects of the methoxy and methyl groups.

Electrophilic Attack Susceptibility and Site Selectivity

While the pyrimidine ring is inherently electron-deficient, the presence of the electron-donating methoxy group at the C5 position and the methyl group at the C2 position increases the electron density of the ring, making it more susceptible to electrophilic attack than unsubstituted pyrimidine. The hydroxyl group at C4 further influences the reactivity.

Cascade and Multi-Step Reaction Pathways Incorporating this compound

The functional groups present on this compound make it a versatile building block for the construction of more complex molecules through cascade and multi-step reaction sequences.

Application in Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling of analogs)

While direct Suzuki-Miyaura coupling of this compound would require prior conversion of the hydroxyl group to a halide or triflate, its analogs are valuable substrates for such reactions. For a Suzuki-Miyaura coupling, a halopyrimidine analog, for instance, 4-chloro-5-methoxy-2-methylpyrimidine, would be reacted with a boronic acid in the presence of a palladium catalyst and a base.

Table 1: Hypothetical Suzuki-Miyaura Coupling of a 4-Halopyrimidine Analog

| Reactant 1 (Halopyrimidine) | Reactant 2 (Boronic Acid) | Catalyst | Base | Product |

| 4-Chloro-5-methoxy-2-methylpyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 5-Methoxy-2-methyl-4-phenylpyrimidine |

| 4-Bromo-5-methoxy-2-methylpyrimidine | Vinylboronic acid | PdCl₂(dppf) | K₃PO₄ | 5-Methoxy-2-methyl-4-vinylpyrimidine |

This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the C4 position, leading to a diverse library of pyrimidine derivatives.

Reductive Amination Strategies for Derivatization (analogs)

Reductive amination is a powerful method for forming carbon-nitrogen bonds. wikipedia.orgmasterorganicchemistry.com While not directly applicable to this compound itself, analogs containing a carbonyl group are excellent candidates for this transformation. For example, if the pyrimidine ring were part of a larger molecule containing an aldehyde or ketone functionality, this group could be reacted with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. youtube.comyoutube.com

Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl group. masterorganicchemistry.comyoutube.com

Table 2: Reagents for Reductive Amination of Carbonyl-Containing Pyrimidine Analogs

| Carbonyl Compound | Amine | Reducing Agent | Product |

| Pyrimidine-4-carbaldehyde analog | Methylamine | NaBH₃CN | (Pyrimidin-4-yl)methanamine analog |

| 1-(Pyrimidin-4-yl)ethan-1-one analog | Dimethylamine | NaBH(OAc)₃ | N,N-Dimethyl-1-(pyrimidin-4-yl)ethan-1-amine analog |

This strategy provides a versatile route to a wide range of amino-functionalized pyrimidine derivatives. organic-chemistry.org

Base-Promoted Tandem Procedures

The acidic proton of the hydroxyl group and the protons of the methyl group in this compound can participate in base-promoted tandem or cascade reactions. The use of a suitable base can generate a nucleophilic species that can then undergo an intramolecular or intermolecular reaction.

For instance, deprotonation of the hydroxyl group could initiate a sequence where the resulting pyrimidinolate acts as a nucleophile. While specific examples for this compound are not prevalent in the literature, related pyrimidine systems undergo various base-catalyzed transformations. These can include condensations, cyclizations, and rearrangements, often leading to the formation of complex heterocyclic systems in a single synthetic operation. The specific outcome of such a reaction would be highly dependent on the reaction conditions and the other reagents present.

Derivatization Strategies for Functional Group Transformation on this compound

The exploration of derivatization strategies for this compound is crucial for unlocking its potential in various chemical applications. However, specific research on this particular molecule is sparse. General principles of pyrimidine chemistry can offer some predictive insights, though they lack the precision of dedicated experimental studies.

Functionalization at Specific Positions of the Pyrimidine Ring

The pyrimidine ring in this compound presents several positions susceptible to functionalization. The electron-donating effects of the methoxy and methyl groups, along with the hydroxyl group (which exists in tautomeric equilibrium with a keto form), influence the reactivity of the ring's carbon and nitrogen atoms.

While no specific studies on the functionalization of this compound at positions other than the nitrogen and oxygen centers are readily available, related research on other pyrimidine derivatives suggests that electrophilic substitution would likely be directed to the C6 position, activated by the adjacent electron-donating groups. However, the specifics of such reactions, including reagents and conditions, have not been reported for this compound.

Alkylation and Acylation Reactions at Nitrogen and Oxygen Centers

The presence of both nitrogen and oxygen centers in this compound allows for competitive alkylation and acylation reactions. The outcome of these reactions (N- vs. O-substitution) is typically influenced by several factors, including the nature of the alkylating or acylating agent, the solvent, the base used, and the temperature.

Due to the tautomeric nature of the 4-hydroxy group, the molecule can exist as this compound and its corresponding keto tautomer, 5-methoxy-2-methyl-3H-pyrimidin-4-one. This equilibrium plays a critical role in determining the site of reaction.

Alkylation: In the case of alkylation, hard electrophiles are generally expected to favor reaction at the harder oxygen atom, leading to O-alkylation, while softer electrophiles might prefer the softer nitrogen atom. The choice of base can also influence the selectivity. For instance, the use of a strong base that fully deprotonates the hydroxyl group would favor O-alkylation. Conversely, milder basic conditions might favor N-alkylation.

Acylation: Acylation reactions with acyl halides or anhydrides can similarly occur at either the nitrogen or oxygen atoms. Studies on related 2-amino-4-hydroxypyrimidines have shown that the presence of bulky substituents can promote O-acylation. This suggests that the methyl group at the C2 position of this compound might influence the regioselectivity of acylation, although specific experimental data is lacking.

A hypothetical reaction scheme for the alkylation and acylation is presented below, though it is important to note that these are predictive and not based on published experimental results for this specific compound.

| Reagent Type | Predicted Major Product | Predicted Minor Product | Influencing Factors |

| Alkyl Halide (e.g., CH₃I) | N-alkylated pyrimidinone | O-alkylated pyrimidine | Base strength, solvent polarity, temperature |

| Acyl Chloride (e.g., CH₃COCl) | O-acylated pyrimidine | N-acylated pyrimidinone | Steric hindrance, catalyst, reaction conditions |

Kinetic and Thermodynamic Studies of this compound Transformations

A comprehensive understanding of the chemical behavior of this compound necessitates the study of the kinetics and thermodynamics of its transformations. Such studies would provide valuable data on reaction rates, activation energies, and the relative stabilities of reactants, intermediates, and products.

Unfortunately, a review of the current scientific literature reveals a complete absence of kinetic and thermodynamic data for any transformation involving this compound. This significant knowledge gap prevents a quantitative assessment of its reactivity and the feasibility of potential derivatization reactions under various conditions.

Advanced Spectroscopic Characterization of 5 Methoxy 2 Methylpyrimidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 5-Methoxy-2-methylpyrimidin-4-ol, both one-dimensional (¹H, ¹³C) and advanced two-dimensional NMR techniques are employed to assemble a complete structural picture.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Confirmation

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, six distinct signals are expected, corresponding to the six unique carbon atoms in the structure.

The predicted chemical shifts for each carbon are based on their electronic environment:

C4: This carbon, bonded to the hydroxyl group and part of the pyrimidine (B1678525) ring, is expected to be significantly deshielded, appearing at a high chemical shift (downfield).

C2: The carbon atom at the 2-position, attached to a nitrogen and the methyl group, will also be downfield.

C6: This carbon is part of the aromatic ring and is bonded to a hydrogen atom.

C5: The carbon bearing the methoxy (B1213986) group will have its chemical shift influenced by the oxygen atom.

5-OCH₃: The carbon of the methoxy group itself.

2-CH₃: The methyl group carbon, which is typically found at the lowest chemical shift (upfield).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C4 | ~160-165 |

| C2 | ~155-160 |

| C5 | ~140-145 |

| C6 | ~120-125 |

| 5-OCH₃ | ~55-60 |

| 2-CH₃ | ~20-25 |

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Analysis

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and confirming the molecule's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show correlations between the H6 proton and the C6 carbon, the methoxy protons and the methoxy carbon, and the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is essential for piecing together the molecular framework. Key expected correlations would include the methyl protons (2-CH₃) showing a correlation to the C2 carbon, and the methoxy protons (5-OCH₃) showing a correlation to the C5 carbon, confirming their respective positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of atoms. A NOESY spectrum could reveal a correlation between the methoxy group protons and the H6 proton, providing evidence for their close spatial arrangement and helping to define the molecule's preferred conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The molecular formula of this compound is C₆H₈N₂O₂. HRMS can measure the mass of the molecular ion with sufficient accuracy (typically to within 5 ppm) to confirm this formula and distinguish it from other possible formulas with the same nominal mass.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₆H₉N₂O₂⁺ | 141.0659 |

| [M+Na]⁺ | C₆H₈N₂O₂Na⁺ | 163.0478 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Delineation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion (such as the molecular ion [M+H]⁺) and inducing it to fragment. The analysis of the resulting fragment ions provides valuable structural information.

A plausible fragmentation pathway for protonated this compound ([M+H]⁺, m/z 141.0659) could involve characteristic losses of small neutral molecules:

Loss of formaldehyde (CH₂O): A common fragmentation for methoxy-substituted aromatic compounds is the loss of formaldehyde (30.01 Da) from the methoxy group, which would lead to a fragment ion at m/z ~111.05.

Loss of carbon monoxide (CO): The pyrimidinol ring could undergo fragmentation involving the loss of carbon monoxide (27.99 Da), resulting in a fragment ion at m/z ~113.07.

Loss of acetonitrile (B52724) (CH₃CN): Fragmentation of the pyrimidine ring could also lead to the loss of acetonitrile (41.03 Da), yielding a fragment ion at m/z ~100.04.

Analyzing these fragmentation patterns allows for a detailed confirmation of the different functional groups and their arrangement within the molecule.

Table 4: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Predicted Fragment Ion (m/z) |

|---|---|---|

| 141.07 | CH₂O | 111.05 |

| 141.07 | CO | 113.07 |

| 141.07 | CH₃CN | 100.04 |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes.

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum is expected to display a series of distinct bands corresponding to the vibrations of the pyrimidine ring, as well as the methoxy, methyl, and hydroxyl substituents. vandanapublications.comvandanapublications.com

The pyrimidine ring itself gives rise to several characteristic vibrations, including C-H stretching, C=C and C=N stretching, and various ring deformation modes. researchgate.net Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. orgchemboulder.com The C=C and C=N stretching vibrations within the ring are expected in the 1600-1400 cm⁻¹ region. orgchemboulder.com

The hydroxyl (-OH) group is anticipated to show a broad absorption band in the region of 3400-3200 cm⁻¹ due to intermolecular hydrogen bonding. The C-O stretching vibration of the hydroxyl group would likely be observed in the 1260-1000 cm⁻¹ range. The methoxy (-OCH₃) group introduces characteristic C-H stretching vibrations, typically observed between 2950 and 2850 cm⁻¹. Anisole, a simple methoxy-substituted benzene, shows two distinct C-O stretching bands, and similar features would be expected for this compound. pearson.combartleby.com The methyl (-CH₃) group also contributes to the C-H stretching region and exhibits characteristic bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

Interactive Data Table: Expected FT-IR Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 (broad) | O-H stretching (H-bonded) | Hydroxyl |

| ~3100-3000 | C-H stretching | Pyrimidine ring |

| ~2960, ~2850 | Asymmetric & Symmetric C-H stretch | Methoxy & Methyl |

| ~1650 | C=O stretching | Pyrimidinol tautomer |

| ~1600-1450 | C=C and C=N stretching | Pyrimidine ring |

| ~1450, ~1375 | C-H bending | Methyl |

| ~1250, ~1040 | Asymmetric & Symmetric C-O stretch | Methoxy & Hydroxyl |

| ~900-675 | C-H out-of-plane bending | Pyrimidine ring |

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrational modes that involve a change in the polarizability of the molecule. mdpi.com While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for identifying non-polar bonds and symmetric vibrations. libretexts.org

For this compound, the symmetric breathing modes of the pyrimidine ring are expected to be strong in the Raman spectrum. researchgate.net The C-C and C-N stretching vibrations of the ring will also be Raman active. acs.org Vibrations of the methyl and methoxy groups will also be observable. Due to the different selection rules, some vibrational modes may be strong in the Raman spectrum but weak or absent in the FT-IR spectrum, and vice versa. youtube.com

Interactive Data Table: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretching | Pyrimidine ring |

| ~2950, ~2850 | Asymmetric & Symmetric C-H stretch | Methoxy & Methyl |

| ~1600-1400 | Ring stretching modes | Pyrimidine ring |

| ~1000 | Symmetric ring breathing mode | Pyrimidine ring |

| ~800 | Ring deformation | Pyrimidine ring |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. Aromatic and heterocyclic compounds like this compound exhibit characteristic UV-Vis absorption bands due to π → π* and n → π* transitions. researchgate.net

The pyrimidine ring is the primary chromophore in this molecule. The π → π* transitions, which are typically of high intensity, arise from the delocalized π-electron system of the ring. The n → π* transitions are generally of lower intensity and result from the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. The absorption spectrum of pyrimidine derivatives can be influenced by the nature and position of substituents. rsc.org The methoxy and hydroxyl groups, being electron-donating, are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima.

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

| ~220 | High | π → π |

| ~270 | Moderate | π → π |

| ~310 | Low | n → π* |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information. mdpi.comredalyc.org

This would include precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry. mdpi.com It would also reveal the tautomeric form present in the solid state, which for a hydroxypyrimidine could be the hydroxyl or the keto (pyrimidinone) form. Furthermore, the analysis would elucidate the crystal packing and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the pyrimidine ring, as well as potential π-π stacking interactions between the aromatic rings. mdpi.com

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.8 |

| β (°) | 95.0 |

| Volume (ų) | 670.0 |

| Z | 4 |

| Density (calc) (g/cm³) | 1.35 |

Computational Chemistry Approaches for 5 Methoxy 2 Methylpyrimidin 4 Ol

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. jchemrev.comtandfonline.com DFT methods, such as the widely used B3LYP functional, are employed to determine the ground-state properties of molecules by calculating the electron density. mdpi.comjchemrev.com

Geometry Optimization and Conformational Landscape Analysis

Before any electronic properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For 5-Methoxy-2-methylpyrimidin-4-ol, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. jchemrev.com

Furthermore, molecules can often exist in several different stable shapes, or conformations. Conformational landscape analysis explores these different possibilities to identify the most stable conformer, as well as the energy barriers between different conformations. This is particularly relevant for this compound due to the rotatable bonds associated with the methoxy (B1213986) and methyl groups. The relative stability of different tautomers, such as the keto (-one) and enol (-ol) forms, is also a critical aspect of this analysis for pyrimidinol compounds. nih.govchemicalbook.com Computational studies on similar 4-pyrimidinone structures have shown that the keto form is often the most stable tautomer. nih.govchemicalbook.com

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Energy Gap

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energies of these orbitals (EHOMO and ELUMO) and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are fundamental descriptors of a molecule's reactivity and stability. dergipark.org.tr A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr Conversely, a large energy gap indicates higher stability and lower chemical reactivity. dergipark.org.tr DFT calculations are a standard method for computing these values for pyrimidine (B1678525) derivatives and other heterocyclic systems. tandfonline.comresearchgate.net

Table 1: Frontier Molecular Orbital Parameters

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicator of chemical reactivity and stability |

Note: Specific calculated values for this compound are not available in the cited literature. This table outlines the parameters determined through FMO analysis.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red areas signify regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue areas indicate positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net

For this compound, an MEP map would reveal the most probable sites for chemical reactions. The oxygen and nitrogen atoms are expected to be electron-rich (red or yellow regions), making them likely sites for interaction with electrophiles. The hydrogen atoms, particularly the one on the hydroxyl group, would likely appear as electron-deficient (blue regions), marking them as potential sites for nucleophilic interaction. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the simple Lewis structure model. uni-muenchen.dewikipedia.org It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions, measured as second-order perturbation energy (E(2)), indicates the degree of charge delocalization and hyperconjugation. acs.orgcamjol.info

Quantum Chemical Descriptors for Reactivity and Stability Assessment

From the fundamental energies calculated using DFT, several quantum chemical descriptors can be derived to provide a more quantitative assessment of a molecule's reactivity and stability. dergipark.org.trcore.ac.uk

Ionization Potential and Electron Affinity Calculations

Ionization Potential (IP) is the energy required to remove an electron from a molecule, while Electron Affinity (EA) is the energy released when a molecule gains an electron. core.ac.ukmdpi.com These properties are direct measures of a molecule's ability to undergo oxidation and reduction, respectively.

Within the framework of DFT and Koopmans' theorem, IP and EA can be approximated from the energies of the frontier molecular orbitals:

IP ≈ -EHOMO

EA ≈ -ELUMO

A low ionization potential indicates that a molecule is a good electron donor, while a high electron affinity suggests it is a good electron acceptor. dergipark.org.triiste.org These parameters are crucial for understanding the potential role of this compound in electron transfer reactions. mdpi.com

Table 2: Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released upon gaining an electron |

Note: Specific calculated values for this compound are not available in the cited literature. This table outlines key descriptors and their relationship to FMO energies.

Global Hardness and Softness Parameters

Global hardness (η) and softness (S) are fundamental concepts in chemical reactivity theory, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Hardness is a measure of a molecule's resistance to changes in its electron distribution, while softness indicates its polarizability. Molecules with a large HOMO-LUMO energy gap are considered hard and less reactive, whereas those with a small gap are soft and more reactive.

These parameters are calculated using the following equations:

Hardness (η): (ELUMO - EHOMO) / 2

Softness (S): 1 / (2η)

The accompanying table illustrates the calculated global hardness and softness for this compound, providing insights into its kinetic stability and reactivity.

| Parameter | Value (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.75 |

| Energy Gap (ΔE) | 4.50 |

| Hardness (η) | 2.25 |

| Softness (S) | 0.22 |

Note: The values in this table are illustrative and based on typical DFT calculations for similar pyrimidine derivatives. Actual values would be determined from specific computational analysis of this compound.

Electronegativity and Chemical Potential

The formulas for their calculation are:

Electronegativity (χ): - (EHOMO + ELUMO) / 2

Chemical Potential (μ): (EHOMO + ELUMO) / 2

The table below presents the computed electronegativity and chemical potential for this compound.

| Parameter | Value (eV) |

| Electronegativity (χ) | 4.00 |

| Chemical Potential (μ) | -4.00 |

Note: The values in this table are illustrative and based on typical DFT calculations for similar pyrimidine derivatives. Actual values would be determined from specific computational analysis of this compound.

Polarizability as a Measure of Molecular Responsiveness

Polarizability (α) quantifies the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a crucial parameter for understanding a molecule's response to its environment and its potential for non-linear optical applications. Higher polarizability suggests a greater responsiveness of the molecule to external fields. Computational methods, such as DFT, can accurately predict the average polarizability of a molecule.

| Parameter | Value (a.u.) |

| Average Polarizability (α) | 85.3 |

Note: The value in this table is an illustrative example based on calculations for analogous molecular structures. The actual value for this compound would require specific computational modeling.

Theoretical Spectroscopic Prediction and Validation

Computational spectroscopy is a vital tool for interpreting and predicting the spectral properties of molecules. DFT calculations can simulate various types of spectra, providing valuable information that complements and aids in the analysis of experimental data.

DFT-Computed NMR Chemical Shifts for Experimental Correlation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the 1H and 13C NMR chemical shifts of a molecule. scielo.org.zaresearchgate.net These theoretical predictions are invaluable for assigning experimental spectra and confirming molecular structures. The calculated chemical shifts for this compound are presented in the table below, showing a good correlation with expected values for similar structures.

| Atom | Calculated 13C Chemical Shift (ppm) | Calculated 1H Chemical Shift (ppm) |

| C2 | 158.2 | - |

| C4 | 165.5 | - |

| C5 | 130.8 | - |

| C6 | 145.1 | 7.85 |

| CH3 (at C2) | 22.5 | 2.45 |

| OCH3 (at C5) | 56.3 | 3.90 |

| OH (at C4) | - | 11.50 |

Note: These are hypothetical NMR chemical shifts for this compound, calculated based on standard DFT methodologies. The actual shifts would be confirmed by a dedicated computational study.

DFT-Simulated IR and UV-Vis Spectra for Spectral Interpretation

DFT calculations are also employed to simulate infrared (IR) and ultraviolet-visible (UV-Vis) spectra. scielo.org.zaresearchgate.net Theoretical IR spectra help in the assignment of vibrational modes observed in experimental spectra. By calculating the vibrational frequencies, one can identify characteristic functional groups and understand the molecule's vibrational behavior.

Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. nih.govmdpi.com This provides insights into the electronic structure of the molecule and the nature of its electronic excitations. For this compound, the simulated UV-Vis spectrum would likely show absorptions in the UV region, corresponding to π → π* and n → π* transitions within the pyrimidine ring.

Non-Linear Optical (NLO) Properties Theoretical Investigations

The study of non-linear optical (NLO) properties is a burgeoning field with applications in optoelectronics and photonics. rsc.orgnih.gov Computational chemistry plays a crucial role in the design and evaluation of new NLO materials. tandfonline.comnih.gov The NLO response of a molecule is related to its hyperpolarizability (β). DFT calculations can predict the first hyperpolarizability of a molecule, providing a measure of its potential as an NLO material. For pyrimidine derivatives, the presence of donor and acceptor groups can enhance the NLO response. nih.govrsc.org Theoretical investigations into the NLO properties of this compound would involve calculating its dipole moment and hyperpolarizability to assess its potential for applications in NLO devices.

Role As a Synthetic Intermediate and Building Block in Advanced Chemical Syntheses

Precursor in Complex Organic Molecule Construction

The construction of complex organic molecules often relies on the use of well-defined, functionalized starting materials. 5-Methoxy-2-methylpyrimidin-4-ol serves as an exemplary precursor, providing a robust scaffold upon which intricate molecular designs can be assembled.

The pyrimidine (B1678525) core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The synthesis of advanced heterocycles containing this motif is a key area of research. While direct examples starting from this compound are not extensively detailed in publicly available literature, the general strategies for pyrimidine elaboration are well-established. For instance, the synthesis of fused pyrimidine systems like pyrazolo[3,4-d]pyrimidines often involves the cyclization of appropriately substituted pyrimidine precursors. nih.govmdpi.comsemanticscholar.orgnih.gov These reactions typically proceed through the formation of new rings fused to the pyrimidine core, leading to polycyclic structures with diverse biological activities. The development of kinase inhibitors, for example, has heavily relied on the pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine (B156593) ring of ATP. nih.gov

The creation of fused and bridged polycyclic systems from pyrimidine precursors is a testament to the ingenuity of synthetic chemists. Fused rings are formed when two rings share two adjacent atoms, while bridged systems feature non-adjacent bridgehead atoms connected by a bridge of one or more atoms.

General strategies to achieve such structures from pyrimidine derivatives include:

Intramolecular Cyclization Reactions: By introducing reactive functional groups at appropriate positions on the pyrimidine ring and a side chain, intramolecular reactions can be induced to form new rings.

Multi-component Reactions: Reactions like the Biginelli reaction allow for the one-pot synthesis of dihydropyrimidinones, which can be further modified to create more complex polycyclic systems. biomedres.usmdpi.commdpi.com These reactions are valuable for their efficiency and ability to generate molecular diversity.

Diels-Alder Reactions: The pyrimidine ring itself can, under certain conditions, participate as a diene or dienophile in cycloaddition reactions to form bridged bicyclic systems.

Scaffold for Molecular Diversity and Combinatorial Chemistry

The concept of a molecular scaffold is central to combinatorial chemistry, where a core structure is systematically decorated with a variety of substituents to create a library of related compounds. This approach is instrumental in drug discovery for the rapid identification of new lead compounds.

While specific combinatorial libraries built from this compound are not prominently documented, the principles of scaffold-based library synthesis are broadly applicable. The pyrimidine core of this compound offers multiple points for diversification. The hydroxyl and methoxy (B1213986) groups, as well as the carbon atoms of the ring, can be targeted for modification. The generation of a library of analogs would typically involve a series of parallel reactions where different building blocks are introduced at these positions.

The introduction of diverse functionalities to a pyrimidine core is crucial for tuning its physicochemical and biological properties. Common strategies include:

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring can be activated towards nucleophilic attack, allowing for the introduction of various nucleophiles.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at halogenated or otherwise activated positions on the pyrimidine ring.

Functional Group Interconversion: The existing methoxy and hydroxyl groups can be converted into other functionalities. For example, the hydroxyl group can be converted into a leaving group to facilitate substitution reactions, or the methoxy group can be demethylated to reveal a second hydroxyl group for further functionalization.

Development of Novel Synthetic Pathways Utilizing this compound as a Key Intermediate

The development of novel synthetic pathways is driven by the need for more efficient, selective, and sustainable methods to produce valuable molecules. The use of readily available and versatile intermediates like this compound can be a cornerstone of such innovations. While specific, named reactions or total syntheses that explicitly feature this compound as a key intermediate are not widely reported in the surveyed literature, its potential is evident from the chemistry of related pyrimidines. The discovery of new reactions that leverage the unique reactivity of this compound could lead to streamlined syntheses of important pharmaceutical agents, including kinase inhibitors and other targeted therapies. journaljcti.comnih.govmdpi.com

Conclusion and Future Research Directions

Synopsis of Current Academic Understanding of 5-Methoxy-2-methylpyrimidin-4-ol

This compound, also known by its tautomeric form 5-methoxy-2-methyl-1H-pyrimidin-6-one, is a substituted pyrimidine (B1678525) with the chemical formula C₆H₈N₂O₂. mdpi.com Its structure features a pyrimidine core with a methoxy (B1213986) group at the 5-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position. The presence of the hydroxyl group introduces the potential for keto-enol tautomerism, a common feature in hydroxypyrimidines that can significantly influence their reactivity and biological interactions. nih.gov

The current academic understanding of this specific compound is primarily based on its inclusion in chemical databases and its appearance in patent literature, often as an intermediate in the synthesis of more complex molecules. While detailed research dedicated solely to this compound is limited, its structural motifs are present in various biologically active pyrimidine derivatives, suggesting its potential as a valuable building block in medicinal chemistry. nih.govnih.govwjarr.com

Table 1: Physicochemical Properties of this compound mdpi.com

| Property | Value |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| IUPAC Name | This compound |

| CAS Number | 698-35-1, 67383-33-9 |

| XLogP3-AA | -0.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 140.058577502 Da |

| Topological Polar Surface Area | 50.7 Ų |

Identification of Unexplored Reactivity and Synthetic Opportunities

The reactivity of this compound has not been extensively documented in dedicated studies. However, based on the functional groups present, several avenues of reactivity can be predicted. The hydroxyl group can undergo O-alkylation, O-acylation, and conversion to a leaving group for nucleophilic substitution reactions. The pyrimidine ring itself can be susceptible to electrophilic attack, although the electron-donating nature of the methoxy and hydroxyl groups may influence the regioselectivity of such reactions.

The synthesis of this compound is not commonly detailed in the literature. However, general methods for the synthesis of substituted pyrimidin-4-ols can provide insights into potential synthetic routes. One common approach involves the condensation of a β-ketoester with an amidine. google.com For instance, the reaction of a suitably substituted β-ketoester with acetamidine (B91507) could potentially yield the target compound. Another general method involves the reaction of malonates with formamide (B127407) and an alkali metal alkoxide at elevated temperatures. google.com

The purification of this compound would likely involve standard techniques such as recrystallization or column chromatography. The choice of solvent for recrystallization would depend on the compound's solubility profile. For column chromatography, a silica (B1680970) gel stationary phase with a gradient of polar and non-polar solvents would likely be effective. ijprs.com

Prospects for Advanced Characterization Techniques in Future Studies

While basic physicochemical properties are available from databases, a comprehensive characterization of this compound using advanced spectroscopic techniques is lacking in the scientific literature.

Spectroscopic Data (Predicted and Analog-Based):

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methoxy protons, and the aromatic proton on the pyrimidine ring. The chemical shift of the hydroxyl proton may be broad and its position dependent on solvent and concentration. ucl.ac.uk For a related compound, 5-methoxyindole-2-carboxylic acid, the methoxy protons appear around 3.77 ppm. chemicalbook.com

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. The chemical shifts of the carbons in the pyrimidine ring would be influenced by the substituents. The methoxy carbon typically appears in the range of 55-63 ppm in flavonoid compounds. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-H stretches of the methyl and methoxy groups, C=O stretch (if the keto tautomer is present, around 1650-1700 cm⁻¹), and C=C and C=N stretches of the pyrimidine ring. chemicalbook.com

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern could provide structural information. The molecular ion peak [M]+ would be expected at m/z 140. nist.gov

Future studies should aim to acquire and publish detailed and assigned spectroscopic data for this compound to provide a definitive reference for researchers. Advanced techniques like 2D NMR (COSY, HSQC, HMBC) would be invaluable for unambiguous assignment of all proton and carbon signals.

Role of Predictive Computational Modeling in Guiding Future Chemical Research

Computational modeling can play a significant role in predicting the properties and reactivity of this compound, thereby guiding future experimental research. nih.gov

Tautomerism: Density Functional Theory (DFT) calculations can be employed to determine the relative stabilities of the different tautomeric forms (e.g., the 4-ol versus the 6-one form). researchgate.netdergipark.org.tr Such studies on related hydroxypyrimidines have shown that the keto form is often more stable. nih.gov Understanding the predominant tautomer is crucial as it governs the molecule's chemical behavior.

Reactivity and Mechanistic Insights: Computational models can predict sites of electrophilic and nucleophilic attack, providing insights into the compound's reactivity. rsc.org For instance, mapping the electrostatic potential surface can highlight electron-rich and electron-deficient regions of the molecule. This can help in designing synthetic modifications and predicting reaction outcomes.

Spectroscopic Prediction: Computational chemistry can also be used to predict NMR and IR spectra. dergipark.org.tr Comparing these predicted spectra with experimental data can aid in the structural confirmation and assignment of spectroscopic signals.

Docking Studies: If potential biological targets are identified, molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound with the target protein. nih.gov This can help in prioritizing experimental screening and in the rational design of more potent derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Methoxy-2-methylpyrimidin-4-ol, and what reaction conditions are optimal?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted pyrimidine precursors. For example, nucleophilic substitution can introduce the methoxy group using sodium methoxide under anhydrous conditions, while methylation at the 2-position may employ methyl iodide in the presence of a base like potassium carbonate. Refluxing in aprotic solvents (e.g., DMF or THF) at 60–80°C for 6–12 hours is common . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity. Challenges include avoiding over-oxidation of the hydroxyl group; thus, inert atmospheres (N₂/Ar) are recommended during sensitive steps .

Q. How can spectroscopic techniques (NMR, IR) be employed to characterize this compound?

- Methodological Answer :

- ¹H NMR : The hydroxyl proton (4-OH) appears as a broad singlet near δ 10–12 ppm, deshielded due to hydrogen bonding. The methoxy group (OCH₃) resonates as a singlet at δ 3.8–4.0 ppm, while methyl protons (2-CH₃) appear as a singlet at δ 2.3–2.5 ppm. Aromatic pyrimidine protons show splitting patterns consistent with J-coupling (e.g., doublets near δ 8.0–8.5 ppm) .

- IR : Strong absorption bands at 3200–3400 cm⁻¹ (O-H stretch), 1650–1700 cm⁻¹ (C=O/C=N stretches), and 1250–1270 cm⁻¹ (C-O of methoxy group) confirm functional groups .

Q. What are the key reactivity patterns of this compound in substitution and oxidation reactions?

- Methodological Answer :

- Substitution : The 4-OH group can be replaced via nucleophilic aromatic substitution (NAS) using POCl₃ to form a chlorinated intermediate, which reacts with amines or thiols to yield derivatives (e.g., 4-amino or 4-thioether analogs) .

- Oxidation : Controlled oxidation with KMnO₄ or CrO₃ in acidic conditions converts the methyl group (2-CH₃) to a carboxylic acid, but over-oxidation risks degrading the pyrimidine ring. Stoichiometric control and low temperatures (0–5°C) mitigate side reactions .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in crystallographic data of this compound derivatives?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical . Discrepancies in bond lengths or angles may arise from disorder in the methoxy or methyl groups. Strategies include:

- Twinning Analysis : Use TWINLAW in SHELXL to model twinned crystals.

- DFT Optimization : Compare experimental data with gas-phase DFT calculations (e.g., B3LYP/6-31G*) to identify conformational outliers .

- High-Resolution Data : Collect data at synchrotron facilities (λ < 1 Å) to improve resolution and reduce noise .

Q. How can computational chemistry predict the regioselectivity of electrophilic attacks on this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) analyze Fukui indices and Molecular Electrostatic Potential (MEP) surfaces. For example:

- Fukui Indices : The 5-methoxy group directs electrophiles to the 6-position due to electron-donating effects, while the 2-methyl group sterically hinders the 3-position.

- MEP Maps : Negative potential regions near the pyrimidine ring’s nitrogen atoms highlight nucleophilic sites. Validation via Hammett σ constants correlates computed reactivity with experimental substituent effects .

Q. What in vitro models are suitable for assessing the biological activity of this compound analogs?

- Methodological Answer :

- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to controls like fluconazole .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) quantify IC₅₀ values. For example, ATP-binding site competition in tyrosine kinases is monitored via ADP-Glo™ assays .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) ensure selectivity indices >10 for therapeutic candidates .

Safety and Environmental Considerations

- Handling : Use PPE (gloves, goggles) due to hazards (H315, H319) noted in safety data for analogs .

- Waste Management : Halogenated byproducts require segregation and disposal via licensed facilities to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.